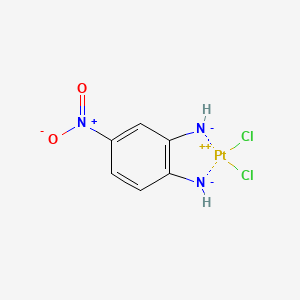
(2-Azanidyl-4-nitrophenyl)azanide;dichloroplatinum(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Azanidyl-4-nitrophenyl)azanide;dichloroplatinum(2+) is a chemical compound that has been widely studied for its potential applications in scientific research. It is a complex compound that has been synthesized using various methods, and its mechanism of action has been extensively researched. In
Mechanism of Action
The mechanism of action of (2-Azanidyl-4-nitrophenyl)azanide;dichloroplatinum(2+) involves the formation of DNA adducts, which prevent DNA replication and lead to cell death. This compound has been shown to be highly effective against a variety of cancer cells, including those that are resistant to other chemotherapy drugs.
Biochemical and Physiological Effects:
In addition to its antitumor activity, (2-Azanidyl-4-nitrophenyl)azanide;dichloroplatinum(2+) has also been shown to have other biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as to inhibit angiogenesis, which is the formation of new blood vessels that can promote tumor growth. This compound has also been shown to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2-Azanidyl-4-nitrophenyl)azanide;dichloroplatinum(2+) in lab experiments is its high potency and selectivity for cancer cells. This makes it an attractive candidate for the development of new cancer drugs. However, there are also limitations to using this compound in lab experiments. It can be toxic to normal cells, and its mechanism of action can be complex and difficult to study.
Future Directions
There are many potential future directions for research on (2-Azanidyl-4-nitrophenyl)azanide;dichloroplatinum(2+). One area of interest is in the development of new cancer drugs based on this compound. Researchers are also exploring the use of this compound in combination with other chemotherapy drugs to enhance its effectiveness. Additionally, there is interest in studying the anti-inflammatory properties of this compound and its potential use in the treatment of inflammatory diseases. Finally, researchers are also exploring the use of this compound in other areas of scientific research, such as in the study of DNA replication and repair.
Conclusion:
(2-Azanidyl-4-nitrophenyl)azanide;dichloroplatinum(2+) is a complex compound that has been extensively studied for its potential applications in scientific research. Its mechanism of action involves the formation of DNA adducts, which prevent DNA replication and lead to cell death. This compound has been shown to have potent antitumor activity, as well as other biochemical and physiological effects. While there are limitations to using this compound in lab experiments, there are many potential future directions for research on (2-Azanidyl-4-nitrophenyl)azanide;dichloroplatinum(2+), including the development of new cancer drugs and the study of its anti-inflammatory properties.
Synthesis Methods
The synthesis of (2-Azanidyl-4-nitrophenyl)azanide;dichloroplatinum(2+) can be achieved using different methods. One of the most commonly used methods involves the reaction of potassium azide and 4-nitrophenylhydrazine with dichloroplatinum(II) chloride in the presence of a reducing agent. This method yields a yellow crystalline solid that is highly soluble in water.
Scientific Research Applications
(2-Azanidyl-4-nitrophenyl)azanide;dichloroplatinum(2+) has been extensively studied for its potential applications in scientific research. It has been used in the development of new drugs, as well as in the study of various biological processes. One of its most promising applications is in cancer research, where it has been shown to have potent antitumor activity.
properties
IUPAC Name |
(2-azanidyl-4-nitrophenyl)azanide;dichloroplatinum(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2.2ClH.Pt/c7-5-2-1-4(9(10)11)3-6(5)8;;;/h1-3,7-8H;2*1H;/q-2;;;+4/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBXEORCJKKWAG-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[NH-])[NH-].Cl[Pt+2]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N3O2Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Azanidyl-4-nitrophenyl)azanide;dichloroplatinum(2+) | |
CAS RN |
72596-02-2 |
Source


|
| Record name | NSC283431 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283431 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

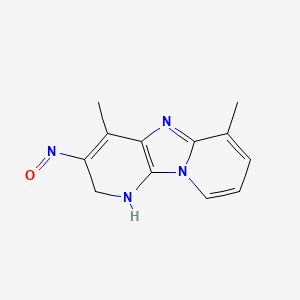
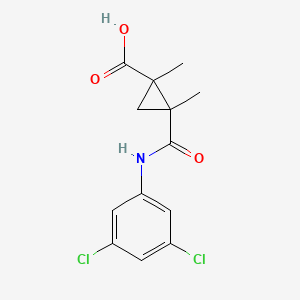

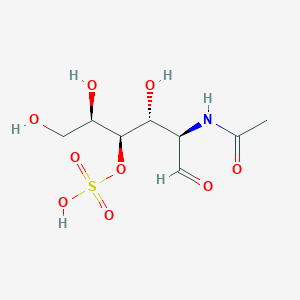


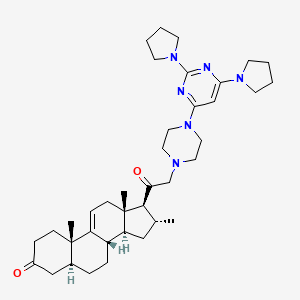
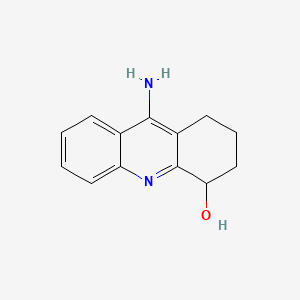
![[6-[[7-Acetyloxy-15-(3-formylbut-3-en-2-yl)-2,6,6,10-tetramethyl-3-pentacyclo[12.3.1.01,14.02,11.05,10]octadecanyl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B1201468.png)
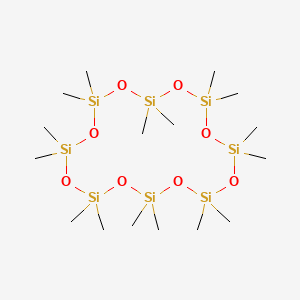
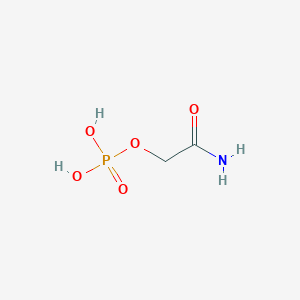

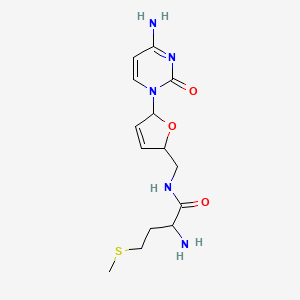
![2-Bromo-1-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B1201477.png)